Comparative GCGR Potency: Glucagon (1-29) vs. Oxyntomodulin in cAMP Accumulation Assays
Glucagon (1-29) demonstrates higher potency at the glucagon receptor (GCGR) compared to the related peptide oxyntomodulin. In a Gαs-mediated cAMP accumulation assay, glucagon exhibited a pEC50 of 8.0 ± 0.1, while oxyntomodulin showed a reduced potency with a pEC50 of 7.8 ± 0.2 [1]. This 0.2 log unit difference corresponds to a 1.58-fold higher potency for native glucagon, which is critical for studies requiring robust GCGR activation without confounding GLP-1R signaling.
| Evidence Dimension | GCGR-mediated cAMP accumulation (pEC50) |
|---|---|
| Target Compound Data | pEC50 = 8.0 ± 0.1 (Emax = 101 ± 6.1%) |
| Comparator Or Baseline | Oxyntomodulin: pEC50 = 7.8 ± 0.2 (Emax = 85 ± 10.4%) |
| Quantified Difference | 1.58-fold higher potency for Glucagon (1-29) (ΔpEC50 = 0.2) |
| Conditions | GPA1/Gαs cAMP assay, at least 5 independent experimental repeats |
Why This Matters
This direct potency comparison is essential for researchers designing experiments that require pure GCGR agonism without the confounding dual-receptor activation of oxyntomodulin.
- [1] PMC4128063, Table 2. Ligand-induced cAMP accumulation in GPA1/Gαs and GPA1/Gαi assays. Glucagon vs. Oxyntomodulin. View Source
